molecular formula C14H21Cl2NO2 B4139807 2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

Cat. No.: B4139807
M. Wt: 306.2 g/mol
InChI Key: LEGQQHBXVDLFEQ-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is a chemical compound with a complex structure that includes a chlorinated phenyl group, a prop-2-enoxy group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps. One common method starts with the chlorination of a phenyl group, followed by the introduction of a prop-2-enoxy group through an etherification reaction. The methylamino group is then added via a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents is carefully managed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming new compounds with different properties.

    Reduction: This reaction can reduce the chlorinated phenyl group or other functional groups, altering the compound’s reactivity.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups within the molecule, leading to derivatives with unique characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism by which 2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride has a unique combination of functional groups that confer distinct chemical properties. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[(5-chloro-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2.ClH/c1-4-7-18-13-6-5-12(15)8-11(13)9-16-14(2,3)10-17;/h4-6,8,16-17H,1,7,9-10H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGQQHBXVDLFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=C(C=CC(=C1)Cl)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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